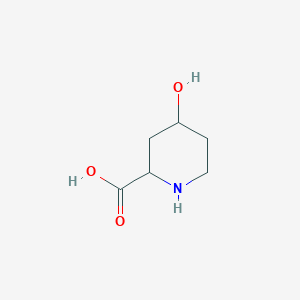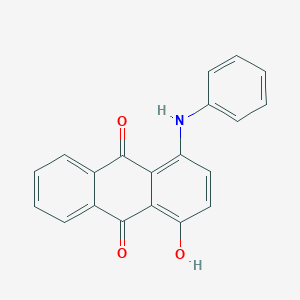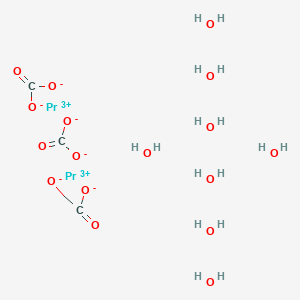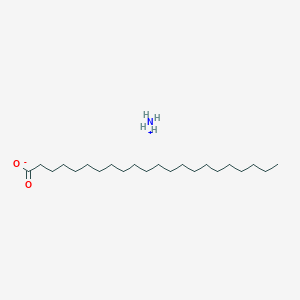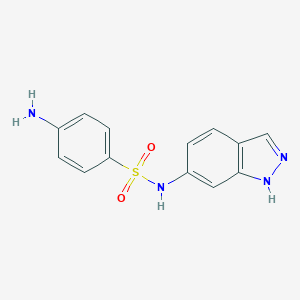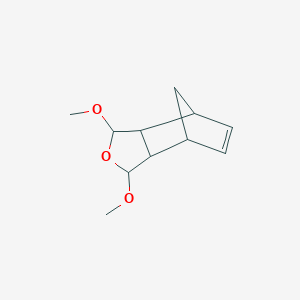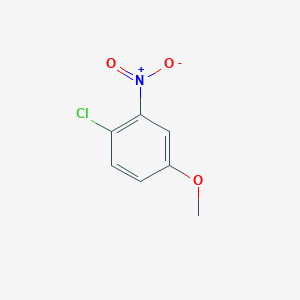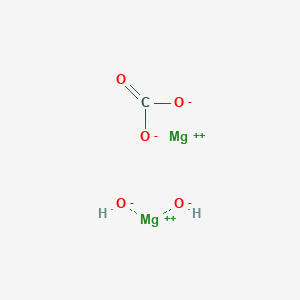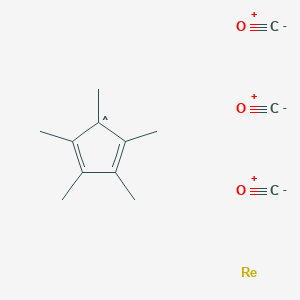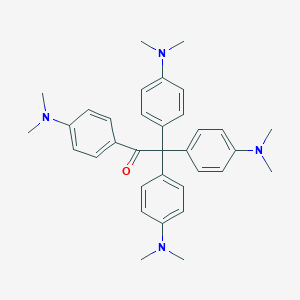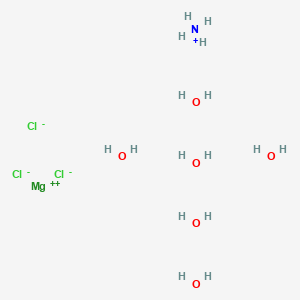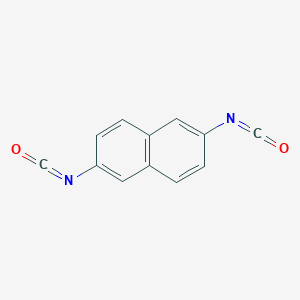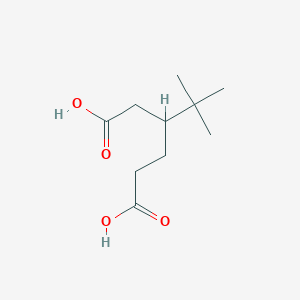
Vanadium phosphide
Overview
Description
Vanadium phosphide is a compound composed of vanadium and phosphorus It is known for its unique properties, including high thermal stability, electrical conductivity, and catalytic activity
Preparation Methods
Vanadium phosphide can be synthesized through several methods, each with specific reaction conditions:
Reduction Method: This involves the reduction of vanadium compounds with phosphorus sources.
Chemical Vapor Deposition: This method involves the reaction of vanadium chloride with phosphine gas at elevated temperatures, resulting in the deposition of this compound on a substrate.
Solid-State Reaction: Vanadium and phosphorus powders are mixed and heated at high temperatures to form this compound.
Chemical Reactions Analysis
Vanadium phosphide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form vanadium oxides and phosphorus oxides.
Reduction: This compound can be reduced further to form lower oxidation state compounds of vanadium and phosphorus.
Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Vanadium phosphide has a wide range of scientific research applications:
Energy Storage: This compound is explored as a cathode material in lithium-ion and sodium-ion batteries due to its high theoretical capacity and structural stability.
Environmental Remediation: It is used in photocatalytic processes for hydrogen production and water detoxification.
Material Science: This compound is studied for its potential use in high-frequency and high-power electronic devices.
Mechanism of Action
The mechanism by which vanadium phosphide exerts its effects varies depending on the application:
Catalysis: In catalytic processes, this compound provides active sites for the adsorption and activation of reactants.
Energy Storage: In battery applications, this compound facilitates the insertion and extraction of lithium or sodium ions, contributing to the charge-discharge cycles.
Photocatalysis: This compound absorbs light energy, generating electron-hole pairs that drive redox reactions for hydrogen production and pollutant degradation.
Comparison with Similar Compounds
Vanadium phosphide can be compared with other similar compounds, such as:
Molybdenum Phosphide: Both compounds are used in catalysis, but this compound has a different crystal structure and electronic properties.
Nickel Phosphide: Nickel phosphide is also used in hydrogenation reactions and has similar catalytic properties, but this compound offers higher thermal stability.
This compound stands out due to its combination of high thermal stability, electrical conductivity, and catalytic activity, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
phosphanylidynevanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJKPRIBNYTIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313508 | |
| Record name | Vanadium phosphide (VP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.9153 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12066-53-4 | |
| Record name | Vanadium phosphide (VP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12066-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium phosphide (VP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012066534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium phosphide (VP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium phosphide (VP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



